molecular formula C21H14BrN3O2 B4921666 2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole

2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole

Cat. No.: B4921666
M. Wt: 420.3 g/mol
InChI Key: YFRWZIYSYFYPSC-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of three distinct aromatic rings: a bromophenyl group, a nitrophenyl group, and a phenyl group, all attached to an imidazole core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of benzil, ammonium acetate, and an aromatic aldehyde under reflux conditions.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Nitration of the phenyl ring: The nitrophenyl group is introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Oxidation reactions: The phenyl rings can undergo oxidation to form quinones under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted imidazole derivatives.

    Reduction: Formation of amino-imidazole derivatives.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromophenyl and nitrophenyl groups can enhance its binding affinity to certain targets, making it a potent compound for various applications.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine.

    2-(4-bromophenyl)-5-(4-methylphenyl)-4-phenyl-1H-imidazole: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The unique combination of bromophenyl, nitrophenyl, and phenyl groups in 2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole provides distinct chemical and biological properties that are not observed in its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O2/c22-17-10-6-16(7-11-17)21-23-19(14-4-2-1-3-5-14)20(24-21)15-8-12-18(13-9-15)25(26)27/h1-13H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRWZIYSYFYPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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